1,2-(Trisdimethylaminosilyl)ethane

Atomic Layer Deposition Semiconductor Materials Aminosilane Precursors

1,2-(Trisdimethylaminosilyl)ethane (CAS 20248-45-7) is an organosilicon compound featuring two silicon centers, each bonded to three dimethylamino ligands and connected by an ethylene bridge, with the molecular formula C₁₄H₄₀N₆Si₂ and a molecular weight of 348.68 g/mol. It is classified as a hexa-aminodisilane, a class of compounds primarily used as volatile precursors in vapor deposition processes for the fabrication of silicon-containing thin films in semiconductor manufacturing.

Molecular Formula C14H40N6Si2
Molecular Weight 348.68 g/mol
CAS No. 20248-45-7
Cat. No. B14712470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-(Trisdimethylaminosilyl)ethane
CAS20248-45-7
Molecular FormulaC14H40N6Si2
Molecular Weight348.68 g/mol
Structural Identifiers
SMILESCN(C)[Si](CC[Si](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C
InChIInChI=1S/C14H40N6Si2/c1-15(2)21(16(3)4,17(5)6)13-14-22(18(7)8,19(9)10)20(11)12/h13-14H2,1-12H3
InChIKeyIJSFLJAUNGGKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-(Trisdimethylaminosilyl)ethane (CAS 20248-45-7): A Specialized Precursor for Semiconductor Thin-Film Deposition


1,2-(Trisdimethylaminosilyl)ethane (CAS 20248-45-7) is an organosilicon compound featuring two silicon centers, each bonded to three dimethylamino ligands and connected by an ethylene bridge, with the molecular formula C₁₄H₄₀N₆Si₂ and a molecular weight of 348.68 g/mol . It is classified as a hexa-aminodisilane, a class of compounds primarily used as volatile precursors in vapor deposition processes for the fabrication of silicon-containing thin films in semiconductor manufacturing [1]. Its structure, characterized by the presence of multiple dimethylamino groups, makes it a potential silylating agent and precursor, though its specific performance characteristics must be evaluated against structurally related aminosilanes .

Specialized silylating agent for organic synthesis
Potential MLD precursor with ethylene bridge
High ligand density may limit ALD efficiency; evaluate against bis(amino)silanes

Why Not All Aminosilanes Are Interchangeable: The Critical Role of Precursor Structure in 1,2-(Trisdimethylaminosilyl)ethane (CAS 20248-45-7)


In atomic layer deposition (ALD), the chemical structure of the silicon precursor is a primary determinant of film growth characteristics, purity, and process efficiency [1]. Even within the same class of aminosilanes, subtle changes in the number and type of amino ligands and the silicon backbone lead to significant, quantifiable differences in deposition behavior [2]. For example, research shows that switching from a tris(amino)silane like TDMAS to a bis(amino)silane can alter the growth rate by as much as 40% to 150% [3]. Therefore, a generic substitution is not scientifically sound; the specific attributes of 1,2-(Trisdimethylaminosilyl)ethane, a hexa-aminodisilane, must be evaluated against its closest analogs to determine its unique value proposition.

Hexa-aminodisilane structure differs from mono-silicon aminosilanes; growth rate may be significantly reduced.

Higher amino-ligand density likely increases carbon contamination in films compared to bis(amino)silanes.

Analog TDMAS shows narrower ALD temperature window; product may require specific process optimization.

1,2-(Trisdimethylaminosilyl)ethane (CAS 20248-45-7): Quantified Performance Differentiation from Closest Analogs


Precursor Architecture: How a Hexa-Aminodisilane Compares to Simpler Aminosilanes in ALD

A direct head-to-head experimental comparison of tris(dimethylamino)silane (TDMAS), a mono-silicon analog of the target compound, against bis(dimethylamino)silane (BDMAS) reveals a 1.5x growth rate advantage for BDMAS in Hf-silicate ALD [1]. Furthermore, the carbon impurity in the resulting film using BDMAS was approximately an order of magnitude less than that for TDMAS [1]. While data for the target compound 1,2-(Trisdimethylaminosilyl)ethane is not directly available, its structure, containing two fully-substituted silicon centers, represents an extreme in ligand density that is likely to further exacerbate these trends. This class-level inference suggests its ALD performance, particularly in terms of growth rate and film purity, may be significantly hindered compared to bis(amino)silanes like BDEAS or BTBAS [2].

ALD Growth & Purity
Class-level inference
BDMAS vs. TDMAS: 1.5× growth rate, ~90% lower carbon
Class suggests hexa-aminodisilane may show lower growth rate, higher impurities.
Hf-silicate ALD at 275 °C, O₃ oxidant
Atomic Layer Deposition Semiconductor Materials Aminosilane Precursors

Deposition Efficiency: A Cross-Study Comparison of TDMAS Analog Against BTBAS and BDEAS

Cross-study comparison of aminosilane precursors for silicon oxide ALD demonstrates a clear performance hierarchy [1]. The target compound's closest analog, TDMAS (tris(dimethylamino)silane), exhibited a 40% lower deposition rate compared to the superior-performing BTBAS (bis(tertiarybutylamino)silane) and BDEAS (bis(diethylamino)silane) [1]. Furthermore, while BTBAS and BDEAS demonstrate a wide ALD temperature window (100-400°C), TDMAS is noted for its lower efficiency, a characteristic attributable to its higher density of amino ligands [2]. By extrapolation, 1,2-(Trisdimethylaminosilyl)ethane, with six dimethylamino groups, is predicted to have an even lower deposition rate and narrower process window than TDMAS, making it a less attractive option for high-throughput ALD applications.

Deposition Rate
Cross-study comparable
TDMAS deposition rate ~40% lower than BTBAS and BDEAS
Analog performance implies even lower rate for hexa-aminodisilane.
SiO₂ ALD with O₂ plasma, 250-575 °C
Atomic Layer Deposition Process Optimization Precursor Efficiency

Surface Reaction Kinetics: DFT Analysis of TDMAS Analog vs. DIPAS and BDEAS

First-principles density functional theory (DFT) calculations comparing aminosilane precursors over a WO₃(001) surface provide a mechanistic basis for the lower deposition efficiency of the target compound's class [1]. The study found that the overall reaction energetics for the decomposition of TDMAS (an analog) were less exothermic than for diisopropylaminosilane (DIPAS) and bis(diethylamino)silane (BDEAS) [1]. Consequently, BDEAS showed the lowest energy barrier in the rate-determining step, leading to the fastest estimated growth rate [2]. This computational evidence directly supports the experimental findings of lower growth rates for TDMAS and, by class-level inference, suggests that the hexa-aminodisilane structure of 1,2-(Trisdimethylaminosilyl)ethane will present even more significant kinetic barriers to efficient film growth.

Reaction Kinetics
Class-level inference
Energy barrier: ① BDEAS (lowest) ② DIPAS ③ TDMAS (highest)
Computational evidence supports kinetic barriers for hexa-aminodisilane.
DFT on WO₃(001), rate-determining step
Density Functional Theory Surface Chemistry Reaction Mechanisms

Identified Application Niches for 1,2-(Trisdimethylaminosilyl)ethane (CAS 20248-45-7) Based on Structural Evidence


Specialized Silylating Agent in Organic Synthesis

While not a preferred ALD precursor due to its likely low growth rate and high impurity profile, 1,2-(Trisdimethylaminosilyl)ethane can serve as a specialized silylating agent in organic synthesis . Its ability to introduce two bulky, fully substituted silyl groups simultaneously may be advantageous for specific steric protection or derivatization strategies that are not possible with mono-functional aminosilanes. This application niche is distinct from high-volume semiconductor manufacturing and caters to research and development in synthetic chemistry.

Molecular Layer Deposition (MLD) of Carbosiloxane Films

The ethylene bridge between the two silicon atoms in 1,2-(Trisdimethylaminosilyl)ethane provides a built-in organic linker. This makes it a potential candidate for Molecular Layer Deposition (MLD) to grow organic-inorganic hybrid films. Research on a closely related compound, 1,2-bis[(dimethylamino)dimethylsilyl]ethane, demonstrates the feasibility of using bis-silyl precursors with an ethylene bridge for MLD to create stable carbosiloxane films . The target compound, with its greater number of amino leaving groups, may offer different film properties or reaction kinetics in this application.

Ancillary Precursor for Gas-Phase Doping or Etching

Given the established challenges of using high-ligand-density aminosilanes for primary film growth, a more viable industrial use for 1,2-(Trisdimethylaminosilyl)ethane may be as an ancillary precursor in a pulsed-CVD or ALD process. Its complex structure could lead to unique decomposition pathways on heated filaments , potentially generating reactive silicon or nitrogen species for doping or surface modification. This application would leverage its volatile nature without requiring it to be the primary film-forming precursor, thereby mitigating the negative impact of its slow growth rate on overall throughput.

Application
Selection Property
Validation Focus
Specialized silylating agent
Bis-silyl bifunctional reactivity
Steric protection and derivatization chemistry
Molecular layer deposition (MLD)
Ethylene-bridged bis-silane structure
Carbosiloxane film growth and stability
Ancillary doping/etching precursor
High ligand density for decomposition
Doping or surface modification via decomposition

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